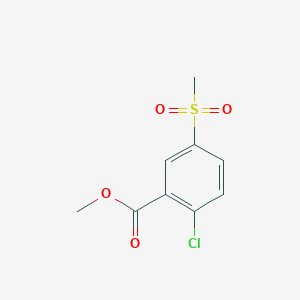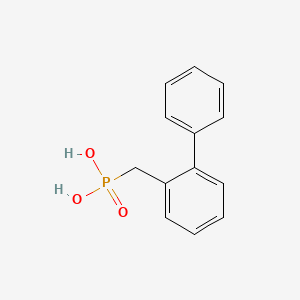
NSC 112270
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 112270 is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 112270 typically involves the reaction of biphenyl-2-ylmethanol with a phosphonating agent. One common method is the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions to yield the desired phosphonic acid . Another approach involves the McKenna procedure, where bromotrimethylsilane is used followed by methanolysis .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反应分析
Types of Reactions: NSC 112270 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are frequently employed.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acids, and substituted biphenyl compounds .
科学研究应用
NSC 112270 finds applications in several scientific research areas:
作用机制
The mechanism of action of NSC 112270 involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, disrupting normal enzymatic activity .
相似化合物的比较
Phosphoric Acid Derivatives: These compounds have similar structural features but differ in their oxidation states and reactivity.
Phosphinic Acid Derivatives: These compounds are similar in structure but have different chemical properties due to the presence of a phosphorus-hydrogen bond.
Uniqueness: NSC 112270 is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. Its ability to form stable complexes with metals and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness .
属性
CAS 编号 |
92025-82-6 |
|---|---|
分子式 |
C13H13O3P |
分子量 |
248.21 g/mol |
IUPAC 名称 |
(2-phenylphenyl)methylphosphonic acid |
InChI |
InChI=1S/C13H13O3P/c14-17(15,16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2,(H2,14,15,16) |
InChI 键 |
FXKLJLAMWDRGDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CP(=O)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-Iodoimidazo[1,2-A]pyridin-2-YL)acetamide](/img/structure/B8779784.png)
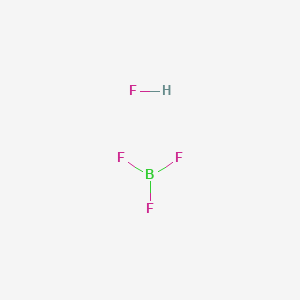
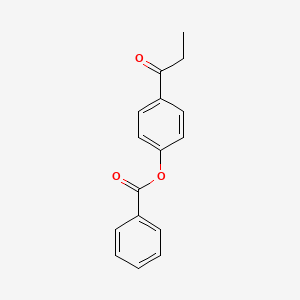
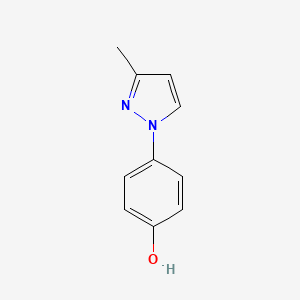
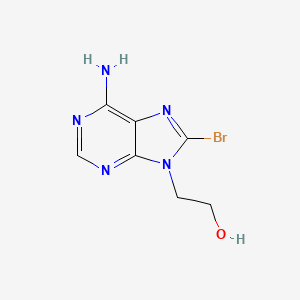
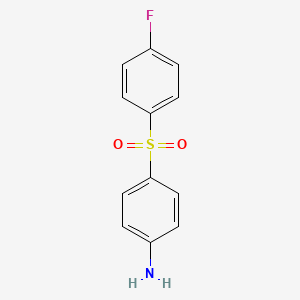
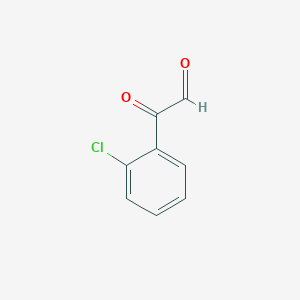
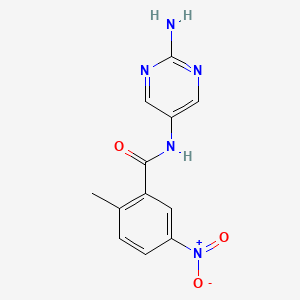
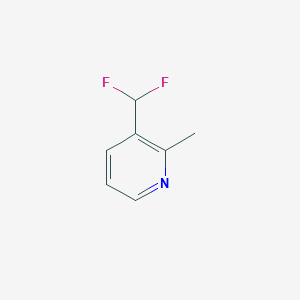
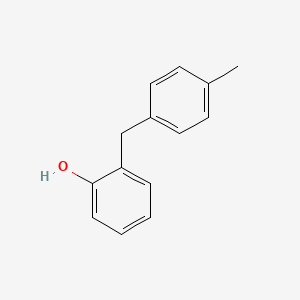
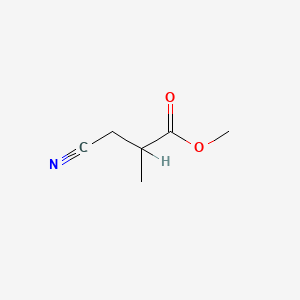
![tert-butyl 4-hydroxy-2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B8779879.png)
![7,14-Diazadispiro[5.1.5.2]pentadecane-15-thione](/img/structure/B8779887.png)
